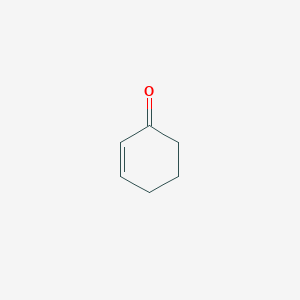

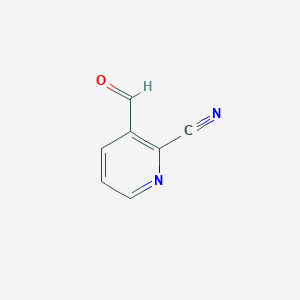

3-Formylpicolinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

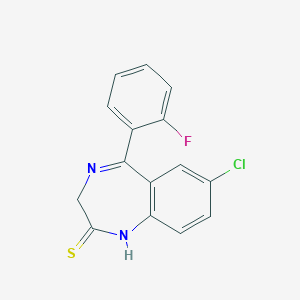

3-Formylpicolinonitrile is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and chemical reactions that could be relevant to understanding the chemistry of 3-formylpicolinonitrile. The first paper discusses the use of 2-acyloxy-3-phenylthiopropionitriles as a formylcarbonium ion synthon, which suggests a potential method for synthesizing related compounds . The second paper describes the synthesis of spiro[furan-2,1'-isoindolin]-3'-ones, which involves the formation of various bonds and rings, indicating a complex reaction pathway that might be applicable to the synthesis of similar compounds .

Synthesis Analysis

The synthesis of related compounds involves the use of acyloxyacrylonitriles and aryl aldehydes. In the first paper, the synthesis of S-phenylcysteine and 2-phenylthio enamines from 2-acyloxy-3-phenylthiopropionitriles is achieved through a Michael addition followed by further transformations . The second paper outlines a one-pot, three-component reaction to synthesize spiro-cyclic compounds, which could provide insights into multi-step synthesis processes that might be applicable to 3-formylpicolinonitrile .

Molecular Structure Analysis

While the molecular structure of 3-formylpicolinonitrile is not directly analyzed in the papers, the synthesis of spiro[furan-2,1'-isoindolin]-3'-ones involves the formation of a complex structure with multiple rings and bonds . This indicates that the molecular structure of related compounds can be quite intricate, with the potential for multiple reactive sites that could influence the reactivity and properties of 3-formylpicolinonitrile.

Chemical Reactions Analysis

The papers describe chemical reactions that involve the formation of new bonds and ring structures. The first paper demonstrates the transformation of 2-acyloxyacrylonitriles into other compounds, which could be relevant to the reactivity of the formyl group in 3-formylpicolinonitrile . The second paper's synthesis of spiro-cyclic compounds involves sequential Prins and Ritter reactions, which are types of chemical reactions that could potentially be used in the synthesis or modification of 3-formylpicolinonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-formylpicolinonitrile are not discussed in the provided papers. However, the properties of the synthesized compounds in the papers could provide some indirect information. For example, the reactivity of the acyloxyacrylonitriles and the stability of the spiro-cyclic compounds under the reaction conditions described could offer insights into the stability and reactivity of similar compounds, including 3-formylpicolinonitrile .

科学的研究の応用

- Summary of the Application : 3-Formylpicolinonitrile is used as a starting material in the synthesis of new trans-A2B2-porphyrins . Porphyrins are macrocyclic compounds that play vital roles in biological processes and have potential applications in various areas, including catalysis, sensing, molecular devices, dye-sensitized solar cells (DSSC), photosynthesis, and photodynamic therapy .

- Methods of Application or Experimental Procedures : The synthesis involves sequential multistep reactions starting from 4-methylphthalic acid . The resulting macrocycles were characterized by 1H NMR, 13C NMR, 19F NMR, 1H–1H COSY NMR, and MALDI-TOF mass spectrometry .

- Results or Outcomes : The synthesized porphyrins were found to have small energy band gap values, making them good candidates for solar cell systems and photocatalysis . Computational studies were performed on the porphyrins to investigate various factors such as structural features, electronic energy, energy gaps, and aromaticity .

Safety And Hazards

特性

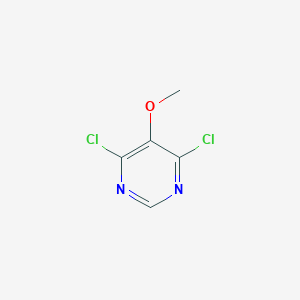

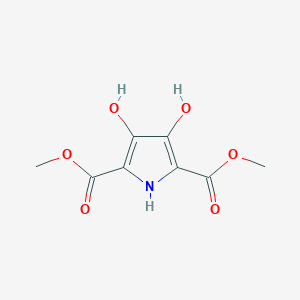

IUPAC Name |

3-formylpyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O/c8-4-7-6(5-10)2-1-3-9-7/h1-3,5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCGRQNFJCFRQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563710 |

Source

|

| Record name | 3-Formylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formylpicolinonitrile | |

CAS RN |

131747-66-5 |

Source

|

| Record name | 3-Formylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B156077.png)

![Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-](/img/structure/B156082.png)